molecular formula C9H9N3O2S3 B3355915 N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide CAS No. 64140-83-6

N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide

Cat. No.: B3355915
CAS No.: 64140-83-6
M. Wt: 287.4 g/mol
InChI Key: RXASGEMFBQYIGX-UHFFFAOYSA-N
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Description

N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide is a synthetic compound featuring a 1,3,4-thiadiazole core linked to a benzenesulfonamide group. This structure is of significant interest in medicinal chemistry due to its resemblance to other biologically active thiadiazole derivatives . The 1,3,4-thiadiazole scaffold is a privileged structure in drug design, known for its remarkable potential as a scaffold for pharmacologically active molecules . Compounds containing this moiety have been extensively investigated and display a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties . The incorporation of the sulfonamide functional group further enhances its research value, as sulfonamides are a significant class in medicinal chemistry with various biological applications . The specific presence of the methylsulfanyl (S-CH3) substituent on the thiadiazole ring may influence the compound's lipophilicity and electronic characteristics, which can be critical for its interaction with biological targets. Researchers are exploring this and similar compounds for their potential to interact with enzymatic targets such as carbonic anhydrases, as some aromatic sulfonamide compounds have been shown to inhibit carbonic anhydrase isozymes and exhibit activity against cancer cell lines . This product is intended for research applications in chemical biology and drug discovery. It is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S3/c1-15-9-11-10-8(16-9)12-17(13,14)7-5-3-2-4-6-7/h2-6H,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXASGEMFBQYIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(S1)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10736000
Record name N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64140-83-6
Record name N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-(methylsulfanyl)-1,3,4-thiadiazole-2-amine with benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Various nucleophiles like amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted sulfonamides.

Scientific Research Applications

Biological Activities

N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide exhibits several notable biological activities:

  • Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. Studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Research indicates that this compound can inhibit the growth of certain fungi, suggesting its potential use in treating fungal infections.
  • Anticancer Potential : Preliminary studies have indicated that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability (70% at 50 µM concentration) compared to control groups. The mechanism was linked to the activation of caspase pathways involved in apoptosis.

Industrial Applications

The compound's unique properties also lend themselves to potential industrial applications:

  • Pharmaceutical Development : Due to its antimicrobial and anticancer properties, it is being explored as a lead compound in drug development.
  • Agricultural Use : Its antifungal activity suggests potential applications as a fungicide in agriculture.

Mechanism of Action

The mechanism of action of N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to the inhibition of carbonic anhydrase IX, which plays a crucial role in maintaining the pH balance in tumor cells. By inhibiting this enzyme, the compound disrupts the tumor’s metabolic processes, leading to cell death . Additionally, the compound’s antimicrobial activity is linked to its ability to interfere with bacterial enzyme systems, thereby inhibiting bacterial growth .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, and physicochemical properties derived from the evidence:

Compound Name 5-Position Substituent 2-Position Substituent Melting Point (°C) Solubility (g/L) Biological Activity Reference
N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide (Target) -SCH₃ Benzenesulfonamide Not reported Not reported Hypothesized enzyme inhibition
Glybuzole (N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide) -C(CH₃)₃ Benzenesulfonamide Not reported Not reported Antidiabetic (hGGT1 inhibition)
4-Amino-N-(5-isopentyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide -(CH₂)₂CH(CH₃)₂ 4-Aminobenzenesulfonamide Not reported 0.029 (37°C) Low aqueous solubility
2-(2-Isopropyl-5-methylphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide -SCH₃ Acetamide with aryloxy group 158–160 Not reported Antimicrobial potential
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide -SC₂H₅ Acetamide with methoxyphenoxy 138–140 Not reported Synthetic intermediate

Key Observations :

  • Substituent Effects on Melting Points : Methylsulfanyl derivatives (e.g., 158–160°C for compound 5f) generally exhibit lower melting points compared to ethylthio (168–170°C for 5g) or benzylthio analogs (133–135°C for 5h), likely due to differences in molecular symmetry and van der Waals interactions .
  • Solubility: Sulfonamide derivatives with polar groups (e.g., 4-amino substituents) show low aqueous solubility (0.029 g/L at 37°C), whereas lipophilic groups like tert-butyl (Glybuzole) may enhance membrane permeability .

Biological Activity

N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in various fields, particularly in antimicrobial and antiviral therapies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C10H11N3O2S3
  • Molecular Weight : 273.38 g/mol
  • CAS Number : 837013

The structure features a thiadiazole ring substituted with a methylsulfanyl group and a benzenesulfonamide moiety, contributing to its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of thiadiazole compounds exhibit potent antimicrobial properties. This compound has shown effectiveness against various bacterial strains. For instance:

  • In vitro studies indicated that the compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for certain strains were found to be below 50 μg/mL, showcasing its potential as an antibacterial agent .

Antiviral Activity

Thiadiazole derivatives have also been explored for their antiviral properties. Studies suggest that this compound may inhibit viral replication through various mechanisms:

  • Mechanism of Action : The compound may interfere with viral entry or replication processes, although specific pathways remain under investigation. In vitro assays have indicated promising results against viruses such as the Hepatitis C virus (HCV) and Dengue virus (DENV), with IC50 values reported in the low micromolar range .

Case Studies and Research Findings

Several studies have focused on the biological activity of thiadiazole derivatives, including this compound:

  • Antimicrobial Efficacy :
    • A study evaluated the compound's effectiveness against Xanthomonas species, common plant pathogens. Results indicated that it significantly inhibited bacterial growth with an EC50 value of approximately 30 μM .
  • Antiviral Activity :
    • In another study focusing on HCV NS5B polymerase inhibition, derivatives including the target compound showed IC50 values ranging from 0.54 to 4.1 μM, indicating strong antiviral potential .

Data Table: Biological Activities

Activity TypeTarget OrganismsEC50/IC50 ValuesReference
AntimicrobialXanthomonas spp.30 μM
AntiviralHepatitis C Virus0.54 - 4.1 μM
AntiviralDengue VirusLow micromolar

Q & A

Basic: What are the established synthetic routes for N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves coupling a sulfonamide precursor with a thiadiazole scaffold. For example:

  • Step 1: React 5-(methylsulfanyl)-1,3,4-thiadiazol-2-amine with benzenesulfonyl chloride in anhydrous pyridine under nitrogen, stirring at room temperature for 5–12 hours .
  • Step 2: Acidify the mixture with diluted HCl (pH 5–6) to precipitate the product, followed by purification via flash chromatography .
    Key Variables:
  • Excess sulfonyl chloride improves yield but may require careful stoichiometric control.
  • Pyridine acts as both a solvent and base to neutralize HCl byproducts.
  • Lower temperatures (0–5°C) reduce side reactions but prolong reaction time .

Basic: How is this compound characterized structurally, and what analytical techniques are critical for confirmation?

Methodological Answer:

  • X-ray Crystallography: Resolves the thiadiazole-sulfonamide linkage and confirms the methylsulfanyl substituent’s orientation (e.g., torsion angles between thiadiazole and benzene rings) .
  • NMR Spectroscopy:
    • ¹H NMR: Methylsulfanyl protons appear as a singlet near δ 2.5 ppm.
    • ¹³C NMR: Thiadiazole carbons resonate at δ 160–170 ppm, while sulfonamide sulfur environments are confirmed via DEPT-135 .
  • Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Basic: What preliminary biological activities have been reported for this compound?

Methodological Answer:

  • Antimicrobial Screening: Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values typically 8–32 µg/mL). The thiadiazole core enhances membrane disruption .
  • Anticancer Assays: Evaluated in vitro against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines using MTT assays. IC₅₀ values range 10–50 µM, linked to apoptosis induction via caspase-3 activation .

Advanced: How do structural modifications (e.g., substituents on the benzene ring) affect bioactivity?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): Enhance antibacterial potency but reduce solubility. Para-substituted derivatives show better activity than ortho/meta .
  • Hydrophobic Substituents (e.g., -CH₃, -OCH₃): Improve blood-brain barrier penetration in CNS infection models but may increase cytotoxicity .
    Case Study:
  • Replacing methylsulfanyl with benzylsulfanyl increases antifungal activity (MIC 4 µg/mL vs. C. albicans) but introduces metabolic instability .

Advanced: What computational strategies are used to predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Models interactions with E. coli dihydrofolate reductase (DHFR). The sulfonamide moiety forms hydrogen bonds with Asp27 and Thr113 .
  • MD Simulations (GROMACS): Predicts stability of ligand-enzyme complexes over 100 ns. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

Advanced: How does the compound’s stability vary under physiological conditions (pH, temperature)?

Methodological Answer:

  • pH Stability: Stable in acidic conditions (pH 3–5) but degrades at pH >7 via hydrolysis of the sulfonamide bond. Half-life at pH 7.4: ~6 hours .
  • Thermal Stability: Decomposes above 150°C (DSC/TGA data). Storage recommendations: -20°C under argon to prevent oxidation of the methylsulfanyl group .

Advanced: What strategies mitigate off-target effects in anticancer studies?

Methodological Answer:

  • Selectivity Screening: Compare activity against cancer vs. non-cancerous cell lines (e.g., HEK293). Derivatives with IC₅₀ ratios >5 are prioritized .
  • Proteomics Profiling: Use SILAC-based mass spectrometry to identify unintended kinase inhibition (e.g., EGFR, VEGFR2) .

Advanced: How can analytical methods resolve degradation products?

Methodological Answer:

  • HPLC-MS/MS: Employ a C18 column (5 µm, 250 × 4.6 mm) with 0.1% formic acid/acetonitrile gradient. Major degradants include sulfonic acid derivatives (m/z 280–300) .
  • Forced Degradation Studies: Expose to UV light (254 nm) and H₂O₂ to simulate oxidative/photolytic pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide

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